molecular formula C22H24ClN3O2 B2423363 3-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol CAS No. 941894-83-3

3-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol

Cat. No.: B2423363
CAS No.: 941894-83-3
M. Wt: 397.9
InChI Key: YNPDOKYMNNBUGZ-UHFFFAOYSA-N
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Description

3-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a useful research compound. Its molecular formula is C22H24ClN3O2 and its molecular weight is 397.9. The purity is usually 95%.
BenchChem offers high-quality 3-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(9-chloro-1'-ethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O2/c1-2-25-10-8-22(9-11-25)26-20(18-13-16(23)6-7-21(18)28-22)14-19(24-26)15-4-3-5-17(27)12-15/h3-7,12-13,20,27H,2,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPDOKYMNNBUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N3C(CC(=N3)C4=CC(=CC=C4)O)C5=C(O2)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Biochemical Pathways

Similar compounds have been shown to have antimicrobial, anti-inflammatory, and antioxidant activities. This suggests that the compound may affect pathways related to these biological processes.

Biological Activity

The compound 3-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol represents a unique molecular structure with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action based on available research findings.

Anticancer Potential

The anticancer activity of spirocyclic compounds has been documented in various studies. For instance, spiro compounds have been screened for antiproliferative effects against human cancer cell lines such as HCT116 (colon carcinoma) and PC3 (prostate carcinoma). Results indicated that certain derivatives exhibited promising anticancer activity . The mechanism of action often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Neuropharmacological Effects

Given the presence of a piperidine moiety in the compound's structure, it may interact with neurotransmitter systems. Compounds with similar structures have been studied for their effects on the central nervous system (CNS), demonstrating potential as anxiolytics or antidepressants . The specific interactions with neurotransmitter receptors remain to be elucidated.

The precise mechanism of action for this compound is not fully understood; however, it likely involves interactions with biological targets such as enzymes or receptors. Preliminary studies suggest that it may modulate signaling pathways related to neuropharmacology or cancer therapy .

Potential Pathways

  • Enzyme Inhibition : Compounds within this structural class may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could lead to alterations in synaptic transmission, impacting mood and cognition.
  • Cell Cycle Regulation : Similar compounds have been shown to affect cell cycle progression in cancer cells, leading to apoptosis.

Study on Antimicrobial Activity

In a study evaluating various isatin derivatives for antimicrobial efficacy, several compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. For example, compound 3c showed higher activity than standard antibiotics . This highlights the potential for developing new antimicrobial agents based on the structural framework of the target compound.

Anticancer Screening

A recent investigation into spirocyclic compounds revealed that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines . This suggests that modifications to the core structure can enhance anticancer potency.

Neuropharmacological Assessment

Research into related piperidine derivatives has indicated potential anxiolytic effects in animal models, suggesting that this class of compounds could be further explored for CNS applications .

Preparation Methods

[3+2] Cycloaddition for Oxazine Formation

The pyrazolo-oxazine system is synthesized through a domino reaction between a substituted pyrazole and an oxazine precursor. For example, heating 3-aminopyrazole with chloroacetylated benzaldehyde derivatives in acetic acid yields the bicyclic oxazine intermediate. Cyclization is catalyzed by Brønsted acids like p-toluenesulfonic acid (p-TsOH), achieving yields of 65–72%.

Representative Reaction :
$$
\text{3-Aminopyrazole} + \text{2-Chloro-1-(3-hydroxyphenyl)ethanone} \xrightarrow{\text{AcOH, 110°C}} \text{Benzo[e]pyrazolo[1,5-c]oxazine} \quad
$$

Spirocyclization with Piperidine

Spiroannulation at the 5-position employs 1-ethylpiperidine-4-amine and a ketone-bearing oxazine. Under Dean-Stark conditions, the amine undergoes condensation with the ketone, followed by intramolecular cyclization. Catalytic amounts of cesium fluoride (CsF) in acetonitrile enhance reaction efficiency, yielding the spiro product in 78%.

Optimized Conditions :

Reactant Catalyst Solvent Temperature Time Yield
Oxazine ketone CsF CH₃CN 30°C 12 h 78%

Functionalization of the Aromatic System

Chlorination at the 9-Position

Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane introduces the chloro group. The reaction proceeds regioselectively at the 9-position due to electron-donating effects from the adjacent oxazine oxygen. Excess SO₂Cl₂ (1.5 equiv.) ensures complete conversion, with yields of 85–90%.

Mechanistic Insight :
$$
\text{Oxazine} + \text{SO}2\text{Cl}2 \xrightarrow{\text{DCM}} \text{9-Chlorooxazine} + \text{HCl} \quad
$$

Suzuki Coupling for Phenolic Attachment

The 3-hydroxyphenyl group is installed via palladium-catalyzed cross-coupling. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base, the spirochlorooxazine reacts with 3-hydroxyphenylboronic acid in toluene/ethanol (3:1). Microwave irradiation at 120°C for 30 minutes achieves 70% yield.

Reaction Parameters :

Boronic Acid Catalyst Base Solvent Temperature Yield
3-Hydroxyphenyl Pd(PPh₃)₄ K₂CO₃ Toluene/EtOH 120°C 70%

Final Assembly and Purification

Reductive Amination for Ethyl Group Incorporation

The 1'-ethyl group on the piperidine ring is introduced via reductive amination. Treating the spiro-piperidine intermediate with acetaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 affords the N-ethyl derivative in 82% yield. The reaction is monitored by thin-layer chromatography (TLC) to prevent over-alkylation.

Workflow :

  • Condensation of piperidine with acetaldehyde.
  • Reduction of the imine intermediate with NaBH₃CN.
  • Column chromatography (silica gel, ethyl acetate/hexane) for purification.

Global Deprotection and Phenol Liberation

If protective groups (e.g., tert-butyldimethylsilyl ether) are used for the phenolic hydroxyl during earlier steps, final deprotection is achieved with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). The reaction is quenched with aqueous ammonium chloride, and the product is extracted with ethyl acetate.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.10 (m, aromatic H), 5.21 (s, OH), 4.02–3.80 (m, piperidine H), 2.95 (q, J = 7.2 Hz, CH₂CH₃), 1.25 (t, J = 7.2 Hz, CH₂CH₃).
  • IR (KBr): ν = 3350 cm⁻¹ (O-H), 1605 cm⁻¹ (C=N), 1220 cm⁻¹ (C-O-C).

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity. Retention time: 12.7 minutes.

Challenges and Optimization Opportunities

  • Stereochemical Control : The spiro junction introduces two stereocenters, necessitating chiral auxiliaries or asymmetric catalysis. Squaramide catalysts derived from dihydroquinine improve enantioselectivity but require further optimization.
  • Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclization but may promote side reactions. Mixed solvent systems (e.g., CH₃CN/H₂O) balance reactivity and selectivity.
  • Scale-Up Limitations : Microwave-assisted steps face scalability issues. Transitioning to continuous-flow reactors could enhance throughput.

Q & A

Q. What are the key synthetic pathways for synthesizing 3-(9-chloro-1'-ethyl-...-phenol?

The compound is synthesized via multi-step organic reactions. A common approach involves:

  • Step 1: Formation of chalcone intermediates through Claisen-Schmidt condensation of substituted salicylic aldehydes and acetophenones .
  • Step 2: Cyclization with hydrazine to generate pyrazoline derivatives.
  • Step 3: Spiro-ring formation via nucleophilic substitution or cycloaddition reactions under reflux conditions (e.g., ethanol at 80°C for 12 hours) .
  • Step 4: Introduction of the ethyl-piperidine moiety using alkylation or reductive amination . Key catalysts include triethylamine (for deprotonation) and palladium-based catalysts for halogen substitution .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to identify proton environments and carbon frameworks .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves bond angles and spiro-ring conformations (e.g., dihedral angles between oxazine and piperidine rings) .
  • Infrared (IR) Spectroscopy: Confirms functional groups like phenolic -OH (~3200 cm⁻¹) and C-Cl bonds (~550 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for spiro-ring formation .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% .
  • Catalyst Screening: Use of Pd(PPh₃)₄ for Suzuki-Miyaura coupling to introduce aryl groups with >90% efficiency .
  • Purification: Gradient chromatography (hexane:ethyl acetate) to isolate enantiomers or eliminate byproducts .

Q. What structure-activity relationships (SAR) are observed in analogs of this compound?

SAR studies highlight:

  • Chloro Substituent: The 9-chloro group enhances binding to hydrophobic pockets in enzyme targets (e.g., kinases) .
  • Ethyl-Piperidine Moiety: Increases metabolic stability compared to methyl or propyl analogs .
  • Phenolic -OH Group: Critical for hydrogen bonding with biological targets; methylation reduces activity by 70% .
  • Spiro-Ring Rigidity: Modulates selectivity; flexible analogs show off-target effects in cellular assays .

Q. How do discrepancies in reported biological activities arise across studies?

Contradictions stem from:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
  • Purity Levels: Impurities >5% (e.g., dehalogenated byproducts) artificially inflate IC₅₀ values .
  • Solubility Issues: Use of DMSO vs. aqueous buffers alters bioavailability in in vitro vs. in vivo models .
  • Metabolic Instability: Rapid hepatic clearance in rodent studies may underestimate efficacy .

Methodological Guidance for Data Analysis

Q. What computational tools are recommended for studying this compound’s mechanism of action?

  • Molecular Docking: AutoDock Vina or Schrödinger Suite to predict binding modes with targets like GABA receptors .
  • Molecular Dynamics (MD): GROMACS for simulating conformational changes over 100-ns trajectories .
  • QSAR Modeling: Use of MOE or RDKit to correlate substituent effects with activity .
  • Pharmacophore Mapping: Identifies essential interaction sites using Phase (Schrödinger) .

Q. How should researchers address stability challenges during storage and handling?

  • Storage Conditions: -20°C under argon to prevent oxidation of the phenolic group .
  • Lyophilization: Increases shelf life to >2 years by reducing hydrolysis .
  • Analytical Monitoring: Regular HPLC checks (C18 column, acetonitrile/water gradient) to detect degradation .

Tables of Key Data

Table 1: Comparative Bioactivity of Analogs

SubstituentTarget IC₅₀ (nM)Selectivity IndexReference
9-Cl, 1'-ethyl12 ± 315.8
9-Br, 1'-methyl45 ± 73.2
9-Cl, 1'-propyl28 ± 58.4

Table 2: Optimal Reaction Conditions for Spiro-Ring Formation

ParameterValueImpact on Yield
Temperature80°CMaximizes at 85%
SolventEthanolHigher polarity improves cyclization
CatalystTriethylamine (10 mol%)Reduces byproducts

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